3'-Hydroxysafrole

Description

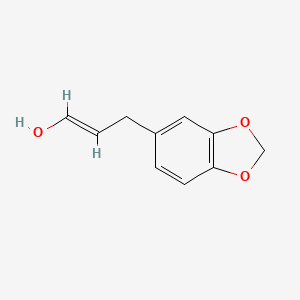

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

63785-57-9 |

|---|---|

Formule moléculaire |

C10H10O3 |

Poids moléculaire |

178.18 g/mol |

Nom IUPAC |

(E)-3-(1,3-benzodioxol-5-yl)prop-1-en-1-ol |

InChI |

InChI=1S/C10H10O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1,3-6,11H,2,7H2/b5-1+ |

Clé InChI |

GIGHYJQRMLZPOZ-ORCRQEGFSA-N |

SMILES isomérique |

C1OC2=C(O1)C=C(C=C2)C/C=C/O |

SMILES canonique |

C1OC2=C(O1)C=C(C=C2)CC=CO |

Origine du produit |

United States |

Synthesis and Advanced Chemical Derivatization of 3 Hydroxysafrole

Established Synthetic Routes to 3'-Hydroxysafrole

The primary and most frequently cited method for the laboratory synthesis of this compound begins with 3,4-(methylenedioxy)cinnamic acid. This precursor undergoes a series of chemical transformations to yield the target compound.

Synthesis from 3,4-(Methylenedioxy)cinnamic Acid

The synthesis of this compound from 3,4-(methylenedioxy)cinnamic acid has been a standard method utilized in various toxicological and metabolic studies. oup.comacs.orgoup.com While the specific reaction conditions and reagents may vary slightly between reported procedures, the general approach involves the reduction of the carboxylic acid group and subsequent manipulation of the side chain to introduce the hydroxyl group at the 3'-position. This route is favored for its reliability and the commercial availability of the starting material. oup.com

Purification Techniques for Synthesized this compound

Following synthesis, purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. A common and effective method for purification is preparative thin-layer chromatography (TLC). acs.org This technique allows for the separation of compounds based on their differential migration through a stationary phase. For this compound, a mobile phase system consisting of a 50:50 mixture of petroleum benzene (B151609) and ethyl acetate (B1210297) has been successfully employed. acs.org The purity of the final product is typically assessed using analytical techniques such as high-performance liquid chromatography (HPLC), with purities of approximately 97% being reported. acs.org Other purification methods can include fractional distillation and recrystallization from solvents like low-boiling petroleum ether at low temperatures. chemicalbook.com

Stereoselective Synthesis Approaches for this compound and Related Alkenylbenzene Derivatives

The stereochemistry of alkenylbenzene derivatives can significantly influence their biological activity. While specific stereoselective syntheses for this compound are not extensively detailed in the provided context, the synthesis of related compounds, such as (±)-paulownin, has been achieved through stereoselective methods. researchgate.net These approaches often involve key steps like formal [3+2]-cycloadditions to control the relative and absolute stereochemistry of the resulting products. researchgate.net The principles of these stereoselective syntheses for related tetrahydrofuran (B95107) lignans (B1203133) could potentially be adapted for the stereocontrolled synthesis of this compound and its isomers.

Chemical Synthesis of this compound Analogues and Electrophilic Esters for Research Applications

To investigate the mechanisms of action and metabolic activation of this compound, researchers synthesize a variety of analogues and reactive esters. These synthetic compounds serve as valuable tools in mechanistic studies.

Synthesis of 3'-Sulfooxyisosafrole and Analogous Electrophilic Intermediates

Electrophilic esters of hydroxysafrole derivatives are synthesized to model the reactive metabolites formed in vivo. For instance, 1'-acetoxysafrole (B1199789) is used as a synthetic electrophilic derivative to study DNA adduct formation. nih.govscinews.uz The synthesis of 3'-sulfooxyisosafrole is of particular interest as it represents a potential ultimate carcinogenic metabolite. Research has shown that both 1'-sulfooxysafrole (B1218944) and 3'-sulfooxyisosafrole react with deoxyguanosine to form DNA adducts. acs.org These synthetic esters are crucial for understanding the electrophilic reactivity and the nature of the DNA damage caused by these compounds. acs.orgnih.gov

Synthesis of Isotopic-Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable for tracing metabolic pathways and quantifying metabolites. The synthesis of [2',3'-³H]1'-hydroxysafrole has been reported and used to study the in vivo formation and repair of DNA adducts. nih.gov Similarly, the synthesis of isotopically labeled analogues of related compounds, such as d6-3,4-dimethoxybenzaldehyde for the preparation of d6-MEMA, demonstrates the feasibility of introducing stable isotopes. acs.org These labeled compounds allow for sensitive detection and quantification in complex biological matrices, providing critical data for mechanistic and kinetic studies. nih.gov

Biotransformation and Enzymatic Metabolic Pathways of 3 Hydroxysafrole

Formation of 3'-Hydroxysafrole from Safrole

The formation of this compound is a key step in the metabolism of safrole, a naturally occurring compound found in various plants. This biotransformation is primarily mediated by a superfamily of enzymes known as cytochrome P450 and occurs in specific organs.

Cytochrome P450 (CYP)-Mediated 3'-Hydroxylation of Safrole

The conversion of safrole to this compound is an oxidative process catalyzed by cytochrome P450 (CYP) enzymes. wikipedia.org This reaction involves the hydroxylation of the terminal carbon (C3') of the allyl side chain of the safrole molecule. oup.com In humans, while multiple CYP enzymes are involved in safrole metabolism, CYP2C9 and CYP2E1 have been identified as the primary enzymes responsible for the 1'-hydroxylation of safrole. acs.org The specific P450 isozymes that predominantly catalyze the 3'-hydroxylation pathway are part of the broader CYP-mediated metabolism of safrole. wikipedia.orgoup.com This enzymatic action introduces a hydroxyl group, transforming the lipophilic safrole molecule into a more water-soluble metabolite, facilitating its further metabolism and eventual excretion. researchgate.net

Organ-Specific Biotransformation of Safrole to this compound (e.g., Liver, Lung, Kidney)

The biotransformation of safrole to this compound is not uniformly distributed throughout the body but exhibits organ-specific patterns. The liver is the principal site of safrole metabolism, where a significant portion of this compound is formed. oup.comacs.org In addition to the liver, the kidney has also been identified as a site for the formation of this compound. oup.comacs.orgoup.com Studies using rat and human tissue microsomes have demonstrated the presence of enzymatic activity capable of this specific hydroxylation in these organs. acs.orgoup.com

In rat models, the metabolism of safrole to 1'-hydroxysafrole (B1215727) and this compound has been observed in the liver, lung, and kidney. acs.org However, in incubations with human kidney microsomes, this compound was the only metabolite detected, suggesting a specific role for the kidney in this particular metabolic pathway in humans. oup.comoup.com Conversely, human lung microsomes did not show any conversion of safrole. oup.com This indicates that while the liver is the primary metabolic organ, the kidney also contributes to the formation of this compound, whereas the role of the lung appears to be species-dependent. acs.orgoup.com

Table 1: Organ-Specific Formation of this compound from Safrole

| Organ | Species | Finding | Reference |

|---|---|---|---|

| Liver | Rat, Human | Major site of this compound formation. | oup.comacs.orgoup.com |

| Kidney | Rat, Human | Formation of this compound observed. In humans, it was the only metabolite detected in kidney microsomes. | oup.comacs.orgoup.com |

| Lung | Rat | Formation of this compound observed. | acs.org |

| Lung | Human | No conversion of safrole detected in microsomes. | oup.com |

Subsequent Metabolic Pathways of this compound

Once formed, this compound undergoes further metabolic transformations, primarily through conjugation and oxidation reactions. These pathways are crucial for the detoxification and elimination of the compound from the body.

Glucuronidation Conjugation Pathways

A significant metabolic route for this compound is conjugation with glucuronic acid, a process known as glucuronidation. oup.com This phase II metabolic reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). In this pathway, the hydroxyl group of this compound is linked to a molecule of glucuronic acid, forming a glucuronide conjugate. This conjugation significantly increases the water solubility of the metabolite, making it more readily excretable in urine and bile. nih.gov Studies in rats have detected the presence of this compound glucuronide in the urine, confirming this as a relevant in vivo metabolic pathway. oup.comresearchgate.net However, it is noteworthy that in human studies, glucuronide conjugates of this compound were not detected in the urine, suggesting potential species-dependent differences in this metabolic pathway. oup.comoup.comresearchgate.net

Side-Chain Oxidation to Carboxylic Acid Derivatives (e.g., 3,4-Methylenedioxycinnamic acid, 3,4-Methylenedioxybenzoic acid)

Another important metabolic fate of this compound involves the oxidation of its allyl side chain. This oxidative process can lead to the formation of carboxylic acid derivatives. wikidot.com Specifically, 3'-hydroxyisosafrole (B101305), an isomer of this compound, has been shown to undergo rapid side-chain oxidation to yield 3,4-methylenedioxycinnamic acid and subsequently 3,4-methylenedioxybenzoic acid. wikidot.com This pathway involves the initial oxidation of the alcohol group on the side chain to an aldehyde, which is then further oxidized to a carboxylic acid. ms-editions.clresearchgate.net These acidic metabolites can then be further conjugated, for example with glycine (B1666218), to form compounds like 3,4-methylenedioxycinnamoyl glycine and 3,4-methylenedioxybenzoyl glycine, which have been identified as major urinary metabolites in rats and mice. wikidot.com

Table 2: Subsequent Metabolic Pathways of this compound

| Pathway | Description | Resulting Metabolites | Reference |

|---|---|---|---|

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | This compound glucuronide | oup.comnih.govresearchgate.net |

| Side-Chain Oxidation | Oxidation of the allyl side chain. | 3,4-Methylenedioxycinnamic acid, 3,4-Methylenedioxybenzoic acid | wikidot.comms-editions.clresearchgate.net |

Enzymatic Distinction from 1'-Hydroxysafrole Isomerization

It is crucial to distinguish the direct formation of this compound from the potential isomerization of its regioisomer, 1'-hydroxysafrole. Experimental evidence has demonstrated that this compound is a direct metabolite of safrole and does not arise from the enzymatic isomerization of 1'-hydroxysafrole. acs.org Incubation of 1'-hydroxysafrole with liver microsomes and the necessary cofactor NADPH did not result in the formation of this compound. acs.org This finding confirms that the hydroxylation at the 3'-position is a distinct enzymatic pathway and not a secondary rearrangement of the 1'-hydroxy metabolite. This distinction is significant as 1'-hydroxysafrole is considered a proximate carcinogen, and understanding the separate metabolic fates of these isomers is essential for a complete toxicological assessment of safrole. wikipedia.org

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is carried out by a diverse group of enzymes, primarily from the Cytochrome P450 superfamily, sulfotransferases, and glucuronyltransferases. These enzymes work in concert to modify the structure of this compound, influencing its detoxification and potential bioactivation.

Role of Specific Cytochrome P450 Isoenzymes in Alkenylbenzene Hydroxylation

The initial step in the metabolism of many alkenylbenzenes, including the parent compound safrole, is hydroxylation, a reaction catalyzed by Cytochrome P450 (CYP) enzymes. nih.gov This superfamily of heme-containing enzymes is responsible for the oxidative metabolism of a wide array of foreign compounds (xenobiotics) and endogenous substances. jwatch.org In the case of safrole, hydroxylation of the allyl side chain leads to the formation of 1'-hydroxysafrole, a key proximate carcinogen. researchgate.netwikipedia.org

Several human CYP isoenzymes have been identified as being involved in the 1'-hydroxylation of safrole. researchgate.net Studies using in vitro systems with human liver microsomes and specific P450 enzymes have demonstrated the involvement of CYP2A6, CYP2C9, CYP2D6, and CYP2E1. researchgate.net CYP2A6, in particular, has been shown to be the most active isoenzyme in generating this toxic metabolite. researchgate.net The involvement of multiple CYP isoenzymes highlights the complexity of safrole metabolism and suggests that genetic polymorphisms in these enzymes could influence an individual's susceptibility to its harmful effects. researchgate.netnih.gov For instance, individuals with poor metabolizer phenotypes for CYP2A6 or CYP2D6 may have a reduced risk, while factors like alcohol consumption, which induces CYP2E1, could potentially increase the risk. researchgate.net

While the direct hydroxylation of this compound by specific CYP isoenzymes is less extensively documented, the established role of CYPs in the metabolism of the parent compound, safrole, and other related alkenylbenzenes provides a strong basis for their involvement. nih.govresearchgate.net The oxidation of the methylenedioxy group of safrole, another pathway mediated by CYPs, results in the formation of 1,2-dihydroxy-4-allylbenzene. acs.org

Table 1: Human Cytochrome P450 Isoenzymes Involved in Safrole 1'-Hydroxylation

| CYP Isoenzyme | Role in Safrole 1'-Hydroxylation | Potential Implications of Genetic Variation |

|---|---|---|

| CYP2A6 | Most active isoenzyme in generating 1'-hydroxysafrole. researchgate.net | Poor metabolizer phenotypes may decrease bioactivation. nih.gov |

| CYP2C9 | Major P450 enzyme involved in 1'-hydroxylation. researchgate.net | Polymorphisms leading to poor metabolizer phenotypes may reduce risk. researchgate.net |

| CYP2D6 | Contributes to 1'-hydroxylation. researchgate.net | Polymorphisms leading to poor or ultraextensive metabolizer phenotypes may alter risk. researchgate.net |

| CYP2E1 | Involved in 1'-hydroxylation. researchgate.net | Induction by factors like alcohol may increase bioactivation. researchgate.net |

| CYP1A2 | Also mediates bioactivation of safrole. researchgate.net | Competitive inhibition may occur with other substrates like estragole (B85927). nih.gov |

| CYP2C19 | Mediates bioactivation of safrole. researchgate.net |

Sulfotransferase (SULT) Activity and the Formation of Reactive Sulfuric Acid Esters

Following hydroxylation, the resulting metabolites, such as 1'-hydroxysafrole, can undergo a Phase II conjugation reaction catalyzed by sulfotransferases (SULTs). researchgate.netresearchgate.net This reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. nih.gov While often a detoxification pathway, in the case of 1'-hydroxysafrole, sulfation leads to the formation of 1'-sulfooxysafrole (B1218944), a highly reactive and unstable sulfuric acid ester. nih.govosti.gov

This sulfuric acid ester is considered the major ultimate electrophilic and carcinogenic metabolite of 1'-hydroxysafrole in mouse liver. nih.govosti.gov Its instability leads to the spontaneous formation of a carbocation that can form covalent adducts with cellular macromolecules, including DNA, which is a critical step in the initiation of cancer. researchgate.netnih.gov

Studies have demonstrated that inhibition of SULT activity significantly reduces the toxicity and carcinogenicity of 1'-hydroxysafrole. nih.goveuropa.eu For example, treatment with pentachlorophenol, a potent sulfotransferase inhibitor, markedly decreased the formation of DNA adducts and the incidence of hepatic tumors in mice administered 1'-hydroxysafrole. nih.gov Similarly, brachymorphic mice, which have a genetic deficiency in PAPS synthesis and thus reduced sulfation capacity, show significantly lower levels of hepatic DNA adducts and are less susceptible to liver tumor induction by 1'-hydroxysafrole. nih.gov

While the direct sulfation of 3'-hydroxyisosafrole has also been shown to produce an electrophilic sulfuric acid ester in vitro, evidence for this metabolic pathway occurring in vivo in mice is lacking. osti.gov

Glucuronyltransferase Activity in this compound Detoxification

Glucuronidation is another crucial Phase II metabolic pathway that primarily serves as a detoxification mechanism. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that conjugate a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.govfrontiersin.org This process increases the water solubility of the compound, facilitating its excretion from the body. nih.govfrontiersin.org

In the context of safrole metabolism, glucuronidation represents a significant detoxification route. imperial.ac.uk For the related compound estragole, glucuronidation of its metabolite 1'-hydroxyestragole (B1218065) is a major detoxification pathway, accounting for a substantial portion of its urinary metabolites in rodents. researchgate.net It is plausible that this compound is also a substrate for UGT enzymes. The conjugation with glucuronic acid would render the molecule more hydrophilic and readily excretable, thereby preventing its further metabolism into reactive intermediates. acs.org

Human UGTs are categorized into several families, with UGT1A and UGT2B subfamilies playing key roles in the metabolism of a vast number of drugs and other xenobiotics. nih.gov Specific UGT isoforms exhibit distinct but often overlapping substrate specificities. frontiersin.org For instance, in the case of 1'-hydroxyestragole, UGT2B7 and UGT1A9 have been identified as the primary enzymes responsible for its glucuronidation in human liver microsomes. researchgate.net While the specific UGTs involved in this compound glucuronidation have not been explicitly detailed, the established role of UGTs in detoxifying similar hydroxylated alkenylbenzenes strongly suggests their involvement in the detoxification of this compound. imperial.ac.ukresearchgate.net

Molecular Mechanisms and Interactions of 3 Hydroxysafrole and Its Metabolites

Generation of Electrophilic Intermediates from 3'-Hydroxysafrole Metabolites

The metabolic activation of 1'-hydroxysafrole (B1215727) is a crucial step that leads to the formation of electrophilic intermediates capable of binding to cellular macromolecules. aacrjournals.org This process primarily involves the formation of esters, which are highly reactive.

The principal pathway for the generation of these electrophilic species is through sulfonation. The enzyme sulfotransferase catalyzes the reaction of 1'-hydroxysafrole with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to form 1'-sulfooxysafrole (B1218944). osti.goveuropa.eueuropa.eu This sulfate (B86663) ester is unstable and readily breaks down, yielding a highly reactive carbocation. europa.eutaylorandfrancis.com This electrophilic carbonium ion is considered the major ultimate carcinogenic metabolite of 1'-hydroxysafrole in mouse liver. osti.gov Evidence for this comes from studies showing that inhibition of sulfotransferase activity significantly reduces the covalent binding of 1'-hydroxysafrole metabolites to hepatic macromolecules and its hepatocarcinogenicity. osti.govoup.com

Another potential electrophilic intermediate can be formed through acetylation. 1'-Acetoxysafrole (B1199789), a synthetic ester of 1'-hydroxysafrole, serves as a model compound to study the reactivity of these esters. scinews.uzcapes.gov.br Like the sulfate ester, 1'-acetoxysafrole can also generate a reactive carbocation upon cleavage of the ester bond. europa.eu The formation of these electrophilic intermediates is a prerequisite for the subsequent covalent interactions with biological macromolecules. aacrjournals.orgwikipedia.org

It has also been proposed that the methylenedioxy group of safrole can be metabolized to a carbene, which can form complexes with cytochrome P450. wikipedia.org Furthermore, oxidation of the allyl side chain can lead to the formation of safrole epoxide, although this is considered a minor metabolic pathway. wikipedia.org

Covalent Adduct Formation with Biological Macromolecules

The electrophilic intermediates generated from the metabolism of 1'-hydroxysafrole are capable of forming covalent bonds with nucleophilic sites on various biological macromolecules, including DNA, RNA, and proteins. osti.govwikipedia.org This covalent binding is a key event in the initiation of toxicity.

The reaction of electrophilic esters of 1'-hydroxysafrole with DNA results in the formation of several distinct adducts. The primary targets for adduction are the nitrogen atoms of the purine (B94841) bases, guanine (B1146940) and adenine (B156593). europa.eu

Extensive research has led to the characterization and structural elucidation of these DNA adducts. High-performance liquid chromatography (HPLC) analysis of hepatic DNA from mice treated with 1'-hydroxysafrole revealed the presence of multiple adducts. scinews.uzcapes.gov.br The major adducts have been identified through comparison with synthetic standards prepared by reacting 1'-acetoxysafrole with deoxyribonucleosides. scinews.uznih.gov

The most abundant DNA adduct formed is N²-(trans-isosafrol-3'-yl)-deoxyguanosine . scinews.uzcapes.gov.brnih.govoup.comoup.com Its structure was confirmed by nuclear magnetic resonance (NMR) spectroscopy. scinews.uznih.gov Other significant adducts include diastereomers of N²-(safrol-1'-yl)deoxyguanosine . capes.gov.broup.comoup.com

In addition to the N² position of guanine, adducts have also been identified at other sites. An adduct with deoxyadenosine (B7792050), N⁶-(trans-isosafrol-3'-yl)deoxyadenosine , has been characterized. scinews.uzcapes.gov.brnih.gov Further studies have identified adducts at the C-8 and N-7 positions of guanine residues. These include 8-(trans-isosafrol-3'-yl)deoxyguanosine and 7-(trans-isosafrol-3'-yl)guanine . capes.gov.brnih.gov

The table below summarizes the major DNA adducts formed from 1'-hydroxysafrole.

| Adduct Name | Site of Adduction |

| N²-(trans-isosafrol-3'-yl)-deoxyguanosine | N² of Guanine |

| N²-(safrol-1'-yl)deoxyguanosine | N² of Guanine |

| N⁶-(trans-isosafrol-3'-yl)deoxyadenosine | N⁶ of Adenine |

| 8-(trans-isosafrol-3'-yl)deoxyguanosine | C8 of Guanine |

| 7-(trans-isosafrol-3'-yl)guanine | N7 of Guanine |

This table presents the primary DNA adducts identified following the metabolic activation of 1'-hydroxysafrole.

In addition to DNA, the electrophilic metabolites of 1'-hydroxysafrole also form covalent adducts with RNA and proteins. osti.govnih.gov Following administration of 1'-hydroxysafrole to mice, adducts were detected in hepatic ribosomal RNA and proteins. nih.gov The levels of these macromolecular adducts reached their peak within 24 hours. nih.gov

Studies using mouse liver cytosols fortified with PAPS have shown that both 1'-hydroxysafrole and 3'-hydroxyisosafrole (B101305) can lead to the formation of RNA- and protein-bound adducts. acs.org This indicates that the sulfotransferase-mediated activation is a key step for the binding to these macromolecules as well. acs.org The covalent binding of these reactive metabolites to proteins can lead to the formation of lipid hydroperoxides in the liver and inhibit the function of neutrophils. wikipedia.org

To understand the chemistry of adduct formation, researchers have utilized model electrophilic esters, such as 1'-acetoxysafrole, and reacted them with nucleosides or deoxyribonucleosides in vitro. scinews.uzcapes.gov.brnih.gov These reactions have been instrumental in generating standards for the identification of in vivo adducts and for elucidating the structures of the adducts formed.

The reaction of 1'-acetoxysafrole with deoxyguanosine produces several adducts, the major one being N²-(trans-isosafrol-3'-yl)deoxyguanosine. scinews.uzcapes.gov.br Similarly, reaction with deoxyadenosine yields N⁶-(trans-isosafrol-3'-yl)deoxyadenosine. scinews.uznih.gov These in vitro reactions have confirmed that the N² of guanine and the N⁶ of adenine are primary sites for covalent modification by the reactive esters of 1'-hydroxysafrole. europa.eu Further detailed analysis of the reaction between 1'-acetoxysafrole and deoxyguanosine has also led to the identification of adducts at the C-8 and N-7 positions of the guanine base. capes.gov.brnih.gov

Mechanisms of Adduct Formation, Persistence, and Repair

The formation of DNA adducts by reactive metabolites of 1'-hydroxysafrole can lead to mutations if not repaired before DNA replication. clemson.edu The persistence of these adducts in the DNA is therefore a critical factor in determining the long-term biological consequences.

Studies in mice have shown that after an initial rapid decrease in the levels of DNA adducts within the first few days, a significant portion of the adducts remain, plateauing at about 15% of the maximum level. nih.gov This suggests that while some repair occurs, a fraction of the adducts are persistent. europa.eu The persistence of these adducts has been observed for extended periods. europa.eu

The primary mechanism for the removal of bulky DNA adducts, such as those formed by safrole, is nucleotide excision repair (NER). researchgate.netnih.govebi.ac.uk Studies using NER-deficient cells have demonstrated a slower repair rate of the N²-(trans-isosafrol-3'-yl)-2'-deoxyguanosine (S-3'-N²-dG) adduct compared to wild-type cells, confirming the role of NER in its repair. researchgate.netnih.gov

However, research indicates that the repair of these safrole-DNA adducts is inefficient. researchgate.netnih.govacs.orgacs.org In liver cell models, over 90% of the S-3'-N²-dG adducts remained even after 24 to 48 hours of recovery. researchgate.netnih.govacs.orgacs.org Molecular dynamics simulations have provided a potential explanation for this inefficient repair. researchgate.netnih.govacs.orgacs.org These simulations suggest that the formation of the S-3'-N²-dG adduct causes only subtle changes to the structure of the DNA double helix. researchgate.netnih.govacs.orgacs.org This limited distortion may allow the adducts to evade efficient recognition by the NER machinery, leading to their persistence and potential accumulation upon continuous exposure. researchgate.netnih.govacs.org

Structure-Activity Relationships in Bioactivation Pathways of this compound and its Analogues

The bioactivation and carcinogenic potential of alkenylbenzenes are influenced by their chemical structure. Structure-activity relationship studies have been conducted on analogues of safrole, such as estragole (B85927) and methyleugenol, to understand the structural features that determine their biological activity. europa.eu

The presence and nature of substituents on the benzene (B151609) ring and the allyl side chain play a crucial role. For instance, the bioactivation of estragole and methyleugenol also involves 1'-hydroxylation followed by sulfonation to form reactive DNA adducts, similar to safrole. aau.edu.jonih.gov The specific cytochrome P450 enzymes involved in the initial 1'-hydroxylation step can differ between these analogues. For example, P450 1A2 and 2A6 are important for the bioactivation of estragole and safrole. nih.gov

Advanced Analytical and Bioanalytical Methodologies for 3 Hydroxysafrole Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 3'-hydroxysafrole, enabling the separation of this compound and its derivatives from complex biological matrices. High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of this compound and its related compounds. torontech.com Its versatility allows for the separation of complex mixtures, making it invaluable for quality control and research. torontech.com In the context of this compound research, HPLC is frequently used to isolate metabolites from biological samples, such as liver microsome incubations. acs.org

For instance, in studies investigating the metabolism of safrole, HPLC analysis of incubations with rat liver microsomes revealed the formation of several metabolites, including this compound. acs.org The identification of these metabolites is achieved by comparing their retention times and UV spectra with those of synthesized or commercially available reference compounds. acs.org Under specific chromatographic conditions, this compound has been observed to have a distinct retention time, allowing for its separation from other metabolites like 1'-hydroxysafrole (B1215727) and 2',3'-dihydroxysafrole. acs.org

The process often involves sample preparation steps such as filtration and dilution to ensure compatibility with the HPLC system and prevent column clogging. torontech.com The separation itself occurs within a column packed with a stationary phase, where components of the mixture are separated based on their interactions with this phase. torontech.com Reverse-phase HPLC (RP-HPLC), which utilizes a hydrophobic stationary phase, is a common mode of separation for compounds like this compound. diva-portal.org

Furthermore, HPLC is instrumental in the purification of synthesized adducts for use as standards in further analytical studies. For example, DNA adducts formed from reactive esters of hepatocarcinogens like 1'-hydroxysafrole have been purified using HPLC systems. niph.go.jp This purification step is critical for obtaining pure compounds for subsequent structural analysis.

HPLC Analysis of Safrole Metabolites in Rat Liver Microsomes

| Metabolite | Retention Time (min) |

|---|---|

| 2′,3′-dihydroxysafrole | 17 |

| 1′-hydroxysafrole | 28 |

| 3′-hydroxysafrole | 29 |

| 1,2-dihydroxy-4-allylbenzene | 30 |

Data sourced from studies on P450 mediated oxidation of safrole. acs.org

Ultra Performance Liquid Chromatography (UPLC) for Metabolite Analysis

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. This makes it particularly well-suited for the analysis of complex biological samples and the detection of low-abundance metabolites. In the study of this compound, UPLC is a powerful tool for investigating its formation and subsequent reactions.

UPLC analysis has been employed to study the metabolism of apiol, a compound structurally related to safrole. In these studies, UPLC was used to analyze incubations with liver microsomes, revealing that for both rat and human samples, the conversion of apiol was only detected in liver microsome incubations. aau.edu.jo The high sensitivity of UPLC allows for the detection of metabolites even at low concentrations.

The typical UPLC workflow involves terminating enzymatic reactions with a solvent like acetonitrile (B52724), followed by centrifugation to remove proteins and other particulates. The resulting supernatant is then injected into the UPLC system for analysis. aau.edu.jo The separation is achieved using a gradient elution with a mobile phase often consisting of acetonitrile and water with an additive like trifluoroacetic acid (TFA). aau.edu.jo

In the context of safrole metabolism, UPLC has been used to analyze the formation of various metabolites. For example, UPLC chromatograms of incubations of 1′-hydroxysafrole with rat liver S9 fractions in the presence of cofactors have shown the formation of specific metabolites with distinct retention times. acs.org The enhanced separation power of UPLC is critical for resolving closely eluting isomers and metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique used for the identification and quantification of volatile and semi-volatile compounds. thermofisher.com For the analysis of many metabolites, including those of safrole, a chemical derivatization step is often necessary to increase their volatility and thermal stability. thermofisher.com This typically involves a two-step process of methoximation followed by silylation. thermofisher.com

GC-MS plays a crucial role in metabolomics by providing high chromatographic separation power and reproducible retention times. thermofisher.com The mass spectrometer component generates reproducible electron ionization (EI) mass spectra, which are compound-specific and can be compared against commercial spectral libraries like NIST for identification. thermofisher.com

In the context of safrole research, GC-MS has been utilized to examine the volatile constituents of materials containing safrole and its metabolites. For example, the oil from sassafras root bark has been analyzed by GC-MS to identify compounds like 1'-hydroxysafrole, a potent hepatocarcinogenic mammalian metabolite of safrole. kisti.re.kr

The general workflow for GC-MS based metabolomics involves a discovery phase, where as many metabolites as possible are identified using full scan analysis, and a target phase, where specific metabolites of interest are quantified. thermofisher.com Deconvolution software is often used to extract pure mass spectra from complex chromatograms, facilitating accurate compound identification. thermofisher.com

Spectroscopic and Spectrometric Characterization

While chromatographic techniques are essential for separation, spectroscopic and spectrometric methods are indispensable for the structural elucidation and definitive identification of this compound, its metabolites, and its adducts. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. frontiersin.org It provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. frontiersin.orgmdpi.com In the study of this compound, NMR is critical for confirming the structure of its metabolites and the adducts it forms with macromolecules.

The process of structure elucidation by NMR involves analyzing various parameters from the spectra. The chemical shift provides information about the electronic environment of a nucleus, while coupling constants reveal connectivity between neighboring nuclei. frontiersin.org For more complex structures, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish detailed atomic connectivity. nih.gov

In research concerning the metabolites of 1'-hydroxysafrole, ¹H-NMR spectroscopy has been used to characterize biliary and urinary conjugates. nih.gov For example, the structures of 3'-(glutathion-S-yl)-1'-oxo-2',3'-dihydrosafrole and 3'-(N-acetylcystein-S-yl)-1'-oxo-2',3'-dihydrosafrole were confirmed by ¹H-NMR. nih.gov Similarly, NMR has been used to provide structural data for DNA adducts formed from electrophilic esters of 1'-hydroxysafrole. researchgate.net

The integration of NMR with other analytical techniques, particularly mass spectrometry, provides a powerful approach for metabolite identification. frontiersin.org While MS can provide the molecular formula, NMR offers the definitive structural information needed to distinguish between isomers. frontiersin.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Adduct Characterization

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of metabolites and for the characterization of covalent adducts formed between reactive metabolites and macromolecules like proteins and DNA. nih.gov Tandem mass spectrometry (MS/MS) further enhances this capability by allowing for the fragmentation of selected ions, providing structural information. core.ac.uk

In the investigation of safrole's reactive metabolites, UPLC-MS/MS has been employed to identify metabolites that can be trapped by glutathione (B108866) (GSH). nih.gov This approach helps in identifying reactive intermediates that could be responsible for toxicity. The fragmentation patterns observed in the MS/MS spectra are crucial for elucidating the structure of these transient species. nih.gov

MS is also instrumental in the characterization of protein adducts. nih.gov By analyzing tryptic digests of proteins that have been exposed to reactive metabolites, it is possible to identify specific peptides that have been modified. The mass shift observed for the modified peptide provides evidence of adduct formation, and MS/MS analysis of that peptide can pinpoint the exact site of modification. core.ac.uk For example, the reaction of the epoxide metabolite of carbamazepine (B1668303) with human serum albumin (HSA) was characterized by detecting a mass shift in a specific tryptic peptide, and the structure of the adduct was further investigated through its fragmentation pattern. core.ac.uk

The characterization of adducts often involves identifying specific fragment ions that are characteristic of the modifying moiety. core.ac.uk Software tools are available to assist in the identification of adduct ions from ESI-MS data, which is a common ionization technique for this type of analysis. ucdavis.edu

Key Mass Spectrometry Applications in this compound Research

| Application | Technique | Information Gained |

|---|---|---|

| Metabolite Identification | UPLC-MS/MS | Identification of reactive metabolites trapped with GSH. nih.gov |

| Protein Adduct Characterization | LC-MS/MS | Identification of modified peptides and site of adduction. core.ac.uk |

| DNA Adduct Analysis | HPLC-MS | Characterization of adducts formed with DNA nucleosides. researchgate.net |

| Impurity Analysis | LC-MS | Identification and quantification of impurities in synthetic standards. casss.org |

Ultraviolet (UV) Spectroscopy for Identification and Quantification

Ultraviolet (UV) spectroscopy is a versatile analytical technique employed for both the qualitative identification and quantitative measurement of this compound and its related compounds. This method is predicated on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV-visible spectrum. The resulting spectrum is characteristic of the molecule's electronic structure and can be used as a molecular fingerprint.

For qualitative analysis, the UV spectrum of an unknown sample containing this compound can be compared with the spectrum of a known standard under identical conditions. atlas.org A match in the absorption maxima (λmax) provides strong evidence for the compound's identity. atlas.org However, it is important to note that different compounds may have similar UV spectra, which can make sole reliance on UV spectroscopy for identification less reliable compared to more specific techniques like nuclear magnetic resonance (NMR). atlas.org

Quantitative analysis using UV spectroscopy is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. atlas.org This relationship is expressed as A = εcl, where A is the absorbance, ε is the molar absorptivity (a constant for a given substance at a specific wavelength), c is the concentration, and l is the path length of the light through the sample. atlas.org By measuring the absorbance of a solution at the λmax, the concentration of this compound can be accurately determined. atlas.orgiajps.com

In the context of this compound research, UV detection is often coupled with high-performance liquid chromatography (HPLC). acs.org This combination allows for the separation of this compound from a complex mixture, such as a biological sample, followed by its quantification. For instance, in studies of safrole metabolism, HPLC with UV detection has been used to identify and quantify metabolites like this compound. acs.org The retention time from the HPLC provides an additional layer of identification, while the UV detector quantifies the amount of the compound present. Researchers have used specific wavelengths, such as 266 nm, for the detection and quantification of this compound. acs.org The UV spectra of metabolites are often compared to those of synthesized or commercially available reference compounds to confirm their identity. acs.org

It is crucial to consider experimental variables that can influence UV measurements, such as the solvent used, the pH of the solution, and the temperature, as these can cause shifts in the absorption spectrum. atlas.org

Table 1: UV Absorption Maxima for this compound and Related Compounds

| Compound | Wavelength (nm) for Detection/Quantification | Reference |

| This compound | 266 | acs.org |

| 1'-Hydroxysafrole | 286 | acs.org |

| 1,2-Dihydroxy-4-allylbenzene | 280 | acs.org |

| Safrole | 236, 288 | psu.edu |

Circular Dichroism Spectroscopy for Diastereomer Characterization of Adducts

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. biorxiv.org This technique is particularly valuable in the study of this compound-DNA adducts for the characterization of their diastereomers. When this compound, which can exist as enantiomers, reacts with the chiral DNA molecule, it forms diastereomeric adducts. These diastereomers, being non-superimposable mirror images, will interact differently with circularly polarized light, resulting in distinct CD spectra.

The shape, sign, and intensity of the CD bands are highly sensitive to the absolute configuration and the conformation of the molecule. psu.edu This sensitivity allows researchers to distinguish between different diastereomers of this compound adducts formed at various nucleobase sites within the DNA.

In a pivotal study, the structures of adducts formed from the reaction of 1'-acetoxysafrole (B1199789) (a model electrophile for this compound) with deoxyguanosine were investigated. nih.govcapes.gov.br The adducts, initially identified as N2-(safrol-1'-yl)deoxyguanosine, were resolved into a pair of diastereomers. nih.govcapes.gov.br The proposed structures for each of these diastereomers were subsequently confirmed using a combination of nuclear magnetic resonance (NMR) and circular dichroism spectroscopy. nih.govcapes.gov.br The distinct CD spectra obtained for each diastereomer provided conclusive evidence of their different stereochemical arrangements.

The application of CD spectroscopy extends to the characterization of adducts formed with other nucleobases as well. For example, it has been used to determine the stereochemistry of adducts formed between diol epoxides of other carcinogens and purine (B94841) bases in DNA. nih.gov The analysis of the CD spectra, often in conjunction with NMR data, allows for the determination of the enantiomeric nature of the adducts and the specific stereochemical configuration of the bond between the carcinogen and the DNA base. nih.gov

The interpretation of CD spectra can be complex and often benefits from computational modeling to correlate the observed spectral features with specific molecular conformations. psu.edu The combination of experimental CD data with other spectroscopic techniques provides a comprehensive understanding of the three-dimensional structure of this compound-DNA adducts at the molecular level.

Table 2: Application of CD Spectroscopy in Adduct Characterization

| Adduct Type | Analytical Finding | Spectroscopic Technique Used | Reference |

| N2-(safrol-1'-yl)deoxyguanosine | Resolved into a pair of diastereomers. | Circular Dichroism and NMR Spectroscopy | nih.govcapes.gov.br |

| Diol epoxide-purine adducts | Determination of enantiomeric nature and stereochemistry of addition. | Circular Dichroism and NMR Spectroscopy | nih.gov |

Radiochemical Tracing Methodologies for Metabolic Fate Determination

Radiochemical tracing is a highly sensitive and definitive method used to determine the metabolic fate of a compound within a biological system. acs.org This technique involves labeling the molecule of interest, in this case, this compound, with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). acs.orgnih.gov The radiolabeled compound is then introduced into an organism or a cellular system, and its journey—including absorption, distribution, metabolism, and excretion—is traced by detecting the radioactivity. alliedacademies.org

The fundamental principle of this methodology is that the radiolabel does not alter the biochemical behavior of the molecule. alliedacademies.org Therefore, the path of the radioactivity directly reflects the path of the compound and its metabolites. This allows for a quantitative assessment of the extent and rate of various metabolic processes.

In the context of this compound research, radiolabeling has been instrumental in elucidating its metabolic pathways and quantifying the formation of its DNA adducts. For instance, studies have utilized [2',3'-³H]-1'-hydroxysafrole to investigate the formation of hepatic DNA adducts in mice. capes.gov.br Following administration of the radiolabeled compound, the liver DNA is isolated, hydrolyzed to its constituent nucleosides, and then analyzed using techniques like high-performance liquid chromatography (HPLC). capes.gov.brresearchgate.net The eluting fractions are monitored for radioactivity to detect and quantify the adducts formed.

This approach has enabled the identification and quantification of several distinct adducts, including diastereomers of N2-(safrol-1'-yl)deoxyguanosine and other adducts at the C-8 and N-7 positions of guanine (B1146940), as well as adducts with deoxyadenosine (B7792050). nih.govcapes.gov.br By measuring the amount of radioactivity associated with each adduct peak, researchers can determine the relative abundance of each type of DNA damage. capes.gov.br

Table 3: Radiochemical Tracing in this compound Research

| Radiolabeled Compound | Biological System | Key Findings | Analytical Method | Reference |

| [2',3'-³H]-1'-hydroxysafrole | 12-day-old male B6C3F1 mice | Quantification of hepatic DNA adducts (S-Ia, S-Ib, S-II, S-IV, S-V, S-VI). | HPLC with radioactivity monitoring | capes.gov.br |

| [2',3'-³H]-1'-acetoxysafrole | 12-day-old male B6C3F1 mice | Similar levels of hepatic DNA adducts as with [2',3'-³H]-1'-hydroxysafrole. | HPLC with radioactivity monitoring | capes.gov.brresearchgate.net |

| [8-³H]deoxyguanosine | In vitro reaction with 1'-acetoxysafrole | Characterization of adducts based on loss or retention of tritium. | HPLC with radioactivity monitoring | nih.govcapes.gov.br |

| [1',2'-³H]deoxyguanosine | In vitro reaction with 1'-acetoxysafrole | Characterization of adducts based on retention of tritium. | HPLC with radioactivity monitoring | nih.govcapes.gov.br |

Computational and in Silico Approaches in 3 Hydroxysafrole Research

Physiologically Based Biokinetic (PBBK) Modeling of Safrole and its 3'-Hydroxylated Metabolites

Physiologically based biokinetic (PBBK) modeling is a powerful computational technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. For safrole and its metabolites, PBBK models have been instrumental in understanding their biotransformation and the formation of reactive intermediates. oup.comnih.govresearchgate.netacs.orgnih.gov

Model Development and Validation Using In Vitro Kinetic Parameters

The development of PBBK models for safrole relies on integrating in vitro and in silico derived kinetic parameters. oup.comnih.gov These models are typically built based on previously established models for related compounds like estragole (B85927). oup.comnih.gov The process involves determining kinetic parameters for the various metabolic conversions of safrole and its primary metabolite, 1'-hydroxysafrole (B1215727), using tissue fractions from relevant organs. oup.comresearchgate.netacs.org For instance, incubations with human and rat liver microsomes and S9 fractions are performed to measure the Vmax (maximum reaction velocity) and Km (Michaelis constant) for different metabolic pathways. oup.comoup.com

These in vitro kinetic data are then scaled to in vivo conditions and incorporated into the PBBK model structure, which typically consists of compartments representing various organs and tissues such as the liver, lung, kidney, fat, and blood. oup.comacs.org The model's performance is validated by comparing its predictions with experimental data, such as the levels of specific metabolites excreted in the urine of animals or humans exposed to safrole. nih.govresearchgate.netnih.gov For example, the predicted total amount of urinary safrole metabolites has been shown to adequately match the reported total levels in humans exposed to safrole. nih.gov

A key finding from these models is that the hydroxylation of safrole to 3'-hydroxysafrole has been observed in incubations with human kidney microsomes, indicating a potential role for the kidney in the metabolism of safrole. researchgate.netoup.com

Table 1: In Vitro Kinetic Parameters for Safrole Metabolism in Human Liver and Kidney Microsomes

| Metabolite | Tissue | Vmax (nmol/min/mg protein) | Km (µM) |

| This compound | Kidney | 0.03 ± 0.008 | 27 |

Source: Adapted from Martati et al., 2012. oup.com

Prediction of Metabolite Formation, Disposition, and Interindividual Variation

Once validated, PBBK models can be used to predict the time- and dose-dependent formation and disposition of safrole metabolites, including this compound. oup.comnih.gov These models can simulate metabolite formation over a wide range of oral doses. researchgate.netacs.org For humans, PBBK models have been used to estimate the formation of proximate and ultimate carcinogenic metabolites in the liver. oup.comnih.gov

A significant application of PBBK modeling is the use of Monte Carlo simulations to predict interindividual variation in metabolite formation within a population. oup.comnih.gov By incorporating probability distributions for sensitive model parameters, these simulations can account for human variability in metabolic enzyme activity. aau.edu.jo For example, simulations have predicted a 4- to 17-fold variation in the formation of 1'-sulfooxysafrole (B1218944) in the human population. nih.gov

The models have also revealed important species differences in safrole metabolism. For instance, the formation of 1'-oxosafrole (B1206764) is a major detoxification pathway for 1'-hydroxysafrole in humans but a minor one in rats. nih.gov Conversely, glucuronidation of 1'-hydroxysafrole is less significant in humans compared to rats. nih.gov PBBK models predict that at various doses, the primary site of P450-mediated oxidation of safrole is the liver. researchgate.netnih.gov

Quantum Mechanical Calculations of Reactive Intermediates and Carbonium Ion Stability

Quantum mechanical (QM) calculations are a fundamental computational tool for investigating the electronic structure and reactivity of molecules. researchgate.net In the context of safrole metabolism, QM methods have been employed to study the properties of reactive intermediates and the stability of carbonium ions, which are believed to be involved in the genotoxic effects of safrole.

Semi-empirical molecular orbital calculations, such as MNDO (Modified Neglect of Diatomic Overlap), have been used to study the reaction course of safrole derivatives. scielo.brresearchgate.net These calculations can provide insights into the stability of different intermediates and help rationalize observed experimental outcomes. scielo.br For example, calculations on dicoordinated complexes of piperonal (B3395001) with aluminum chloride have shown a correlation between the calculated stability of intermediates and the observed reaction products. researchgate.net The stability of intermediate carbonium ions is a critical factor in determining the reaction pathways of safrole derivatives. dokumen.pub

Molecular Modeling and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular modeling and molecular dynamics (MD) simulations provide atomic-level insights into the interactions between enzymes and their substrates. numberanalytics.com These techniques are crucial for understanding the mechanisms of enzyme catalysis and the basis of substrate specificity. numberanalytics.comnih.govresearchgate.net

For safrole, an in-silico workflow involving molecular modeling, docking, and molecular dynamics has been applied to investigate the bioactivation of safrole by cytochrome P450 (CYP) enzymes. nih.govresearchgate.netwur.nl This approach has been used to explore the mechanistic basis for inter-species differences in safrole metabolism among humans, rats, mice, and other animals. nih.govresearchgate.netwur.nl

Homology modeling is used to generate 3D structures of CYP enzymes for which crystal structures are not available. nih.govwur.nl Safrole is then "docked" into the active site of these enzyme models to predict its binding orientation. nih.gov MD simulations are subsequently performed to study the dynamic behavior of the enzyme-substrate complex over time. numberanalytics.comnih.govwur.nl These simulations can reveal how the substrate is positioned relative to the heme iron of the CYP enzyme, which is essential for the hydroxylation reaction to occur. nih.govwur.nl The distance between the atom undergoing the reaction and the heme's iron is a key metric used to estimate the likelihood of metabolite formation. nih.govwur.nl

These studies have highlighted that hydrophobic interactions are predominant in the binding of safrole to CYP enzymes. nih.gov The analysis of trajectories from MD simulations can also reveal differences in the dynamic behavior of substrates within the active sites of different CYP isoforms, helping to explain observed substrate specificities. nih.govwur.nl For instance, simulations have been used to understand why safrole is a substrate for CYP2A6 but not CYP1A2. nih.gov Furthermore, MD simulations can elucidate how the substrate-binding channels of CYP enzymes open to allow substrate entry. mdpi.com

Theoretical Studies on Electrophilic Reactivities of Safrole Derivatives

Theoretical studies, often employing principles from conceptual Density Functional Theory (DFT), are used to predict the chemical reactivity of molecules. frontiersin.org These methods can identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org

For safrole derivatives, theoretical studies have been conducted to understand their reaction mechanisms and selectivities. scielo.br For instance, in reactions involving the cleavage of the methylenedioxy ring of safrole derivatives with aluminum chloride, the presence of electron-withdrawing groups on the aromatic ring can lead to the regioselective formation of chloromethyl ether intermediates. scielo.brscielo.br Semi-empirical molecular orbital calculations have been used to propose a mechanistic rationale for these observed selectivities. scielo.brresearchgate.net These studies help in understanding how the electronic properties of safrole derivatives influence their reactivity towards electrophilic reagents. scielo.br

Comparative Studies and Inter Species Differences in 3 Hydroxysafrole Metabolism

Species-Dependent Metabolic Pathways of Safrole and 3'-Hydroxysafrole (e.g., Rat vs. Human in vitro models)

The metabolic processing of safrole is complex, involving multiple enzymatic pathways that differ notably between species like rats and humans. In vitro studies using liver, lung, and kidney microsomes have elucidated these species-dependent routes.

In humans, microsomal conversion of safrole also occurs in the liver and kidney, but not in the lungs. oup.com The metabolites formed in human liver microsomes are generally the same as those in rat liver microsomes. oup.com However, the quantitative differences are significant. A pivotal study from 1977 reported that while 1'-hydroxysafrole (B1215727) and 3'-hydroxyisosafrole (B101305) were found as conjugates in the urine of rats, these metabolites were not detected in human urine under the study's conditions. wikipedia.orgnih.gov This suggests a potentially different metabolic fate in humans. nih.goveuropa.eu Furthermore, glucuronide conjugates of this compound have been detected in rat urine but not in human urine, highlighting a key difference in conjugation pathways. oup.comoup.com

The primary urinary metabolite in both rats and humans is 1,2-dihydroxy-4-allylbenzene, which is excreted in a conjugated form. nih.gov Eugenol (B1671780) has also been identified as a minor metabolite in both species. wikipedia.orgnih.gov Physiologically based biokinetic (PBBK) modeling predicts that the formation of 1,2-dihydroxy-4-allylbenzene accounts for approximately 74.5% of the dose in rats, compared to 38.0% in humans, further emphasizing the quantitative metabolic differences. researchgate.netsemanticscholar.org

Comparative Bioactivation Pathways Across Animal Models

Bioactivation of safrole is a critical step leading to its potential genotoxicity. The primary bioactivation pathway involves the hydroxylation of the allyl side chain by cytochrome P450 (CYP) enzymes to form 1'-hydroxysafrole, which is considered a proximate carcinogen. wikipedia.orgnih.govresearchgate.netnih.gov This metabolite is then further activated by sulfotransferase (SULT) enzymes to form the ultimate carcinogenic metabolite, 1'-sulfooxysafrole (B1218944), which can form DNA adducts. wikipedia.orgnih.gov

While 1'-hydroxylation is the main bioactivation route, the formation of other metabolites like this compound also occurs. acs.org The balance between the formation of 1'-hydroxysafrole and other metabolites varies between species. nih.gov For instance, studies in mice have shown that the administration of this compound resulted in much lower levels of hepatic nucleic acid and protein adducts compared to the administration of 1'-hydroxysafrole. acs.org This suggests that while 3'-hydroxylation is a possible metabolic route, it may lead to less bioactivation compared to 1'-hydroxylation, or that this compound is more efficiently detoxified. acs.org

Computational studies have investigated inter-species differences in bioactivation by modeling the interaction of safrole with CYP enzymes from various animals, including humans, rats, mice, cats, dogs, chickens, and rabbits. nih.govresearchgate.netwur.nl These studies aim to understand the mechanistic basis for the observed variability in the formation of 1'-hydroxysafrole across species. nih.govwur.nl

Differences in Detoxification Pathways Across Species and Their Implications for Metabolic Fate

In rats, a major detoxification pathway for 1'-hydroxysafrole is glucuronidation. researchgate.netsemanticscholar.org This process conjugates the metabolite, making it more water-soluble and easier to excrete. oup.com

In contrast, glucuronidation of 1'-hydroxysafrole is a much less efficient pathway in humans—over 3200 times less efficient than in rats based on kinetic parameters. oup.comoup.com Instead, the primary detoxification route for 1'-hydroxysafrole in humans is oxidation to 1'-oxosafrole (B1206764). oup.comoup.comnih.gov This oxidation pathway is about four times more efficient in human liver than in rat liver. oup.com The swift detoxification of this compound, possibly through similar pathways, may explain why it leads to lower levels of macromolecular adducts compared to 1'-hydroxysafrole. acs.org

These divergent detoxification strategies have profound implications. The inefficiency of glucuronidation in humans, coupled with a reliance on oxidation, results in a different metabolic profile and potentially different biological consequences compared to rats. nih.govwur.nl

| Pathway | Rat | Human | Reference |

|---|---|---|---|

| Glucuronidation of 1'-Hydroxysafrole | Major pathway | Minor pathway ( >3200x less efficient than in rats) | oup.comoup.comresearchgate.netsemanticscholar.org |

| Oxidation to 1'-Oxosafrole | Minor pathway | Major pathway ( ~4x more efficient than in rats) | oup.comoup.comnih.gov |

| Formation of this compound Glucuronide | Detected in urine | Not detected in urine | oup.comoup.com |

Inter- and Intra-Species Variability in Metabolism and Bioactivation Profiles

Significant variability in safrole metabolism exists not only between different species (inter-species) but also within a single species (intra-species). nih.gov This variability is largely attributed to differences in the expression and activity of metabolic enzymes, particularly cytochrome P450s. nih.govwur.nl

In humans, CYP2A6 is the primary enzyme responsible for the bioactivation of safrole to 1'-hydroxysafrole. wur.nlnih.goviarc.fr In contrast, CYP1A2 does not metabolize safrole. nih.goviarc.fr This enzymatic specificity contributes to inter-species differences, as the complement and activity of CYP enzymes vary. Computational modeling has been used to explore these differences across a wide range of species, highlighting that the likelihood of forming the 1'-hydroxy metabolite differs significantly among animals. nih.govwur.nl

Within the human population, genetic polymorphisms in metabolic enzymes can lead to substantial intra-species (inter-individual) variability. PBBK modeling combined with Monte Carlo simulations has predicted that the formation of the ultimate carcinogenic metabolite, 1'-sulfooxysafrole, can vary 4- to 17-fold across the human population. oup.comnih.gov The median formation of this metabolite is predicted to be three to five times higher in human liver than in rat liver, despite the differing detoxification pathways. nih.gov

Comparative Metabolic Analysis with Other Alkenylbenzenes (e.g., Estragole (B85927), Methyleugenol)

Comparing the metabolism of safrole with structurally related alkenylbenzenes, such as estragole and methyleugenol, provides a broader context for its bioactivation and detoxification. acs.orgnih.gov While all three compounds are metabolized via hydroxylation of the allyl side chain followed by sulfation, the specific enzymes involved differ. nih.govresearchgate.net

Human liver microsome studies show distinct CYP enzyme specificities:

Safrole: Primarily metabolized by CYP2A6. nih.goviarc.fr

Estragole: Metabolized by both CYP2A6 and CYP1A2. nih.goviarc.fr

Methyleugenol: Metabolized by CYP1A2, but not CYP2A6. nih.goviarc.fr

| Feature | Safrole | Estragole | Methyleugenol | Reference |

|---|---|---|---|---|

| Primary Human CYP Enzyme(s) for 1'-Hydroxylation | CYP2A6 | CYP2A6, CYP1A2 | CYP1A2 | nih.goviarc.fr |

| Predicted Variation in 1'-Sulfooxy Metabolite Formation (vs. Safrole) | Baseline | Similar order of magnitude (2-5x difference) | Similar order of magnitude (2-5x difference) | nih.gov |

Natural Occurrence and Biosynthesis of 3 Hydroxysafrole Precursors

Occurrence of Safrole in Natural Sources (e.g., Plants, Essential Oils)

Safrole is a naturally occurring organic compound and a member of the phenylpropanoid family. wikipedia.org It is found in a variety of plants, where it is thought to act as a natural antifeedant. wikipedia.org The primary natural sources of safrole are plants such as Sassafras albidum, native to eastern North America, and Ocotea pretiosa, which grows in Brazil. wikipedia.org Safrole is the main component of sassafras oil, which is extracted through steam distillation of the root bark of the sassafras tree and can contain about 90% safrole by weight. wikipedia.org It is also a major constituent of brown camphor (B46023) oil from Ocotea pretiosa. wikipedia.orggoogle.com

Beyond these primary sources, safrole is present in smaller quantities in a range of other plants and spices. These include cinnamon, nutmeg, black pepper, and basil. wikipedia.org Consequently, essential oils derived from these plants also contain safrole. nih.govthegoodscentscompany.com For instance, the essential oil from Japanese Star Anise (Illicium anisatum) has been found to contain safrole. nih.gov The compound is also found in plants from the Lauraceae, Piperaceae, and Aristolochiaceae families. google.com

Table 1: Plants and Essential Oils Containing Safrole

| Plant/Essential Oil | Family | Common Use/Source |

|---|---|---|

| Sassafras albidum | Lauraceae | Sassafras oil, traditional beverages wikipedia.orgeurofins.in |

| Ocotea pretiosa | Lauraceae | Brown camphor oil wikipedia.orggoogle.com |

| Piper hispidinervium | Piperaceae | Essential oil google.com |

| Cinnamon | Lauraceae | Spice wikipedia.org |

| Nutmeg | Myristicaceae | Spice wikipedia.orgeurofins.in |

| Black Pepper | Piperaceae | Spice wikipedia.org |

| Basil (Ocimum spp.) | Lamiaceae | Herb, essential oil wikipedia.orgmdpi.com |

| Japanese Star Anise (Illicium anisatum) | Schisandraceae | Essential oil nih.gov |

Bioconversion of Natural Safrole to 3'-Hydroxysafrole in Biological Systems (Metabolic Context)

The conversion of safrole to this compound is a metabolic process that occurs in biological systems, specifically through the action of enzymes. oup.comacs.org Research has shown that this bioconversion is part of the broader metabolism of safrole, which involves several pathways. wikipedia.orgoup.com

In studies involving rats, this compound has been identified as a metabolite of safrole. wikipedia.orgacs.org This conversion is observed in incubations with liver, lung, and kidney microsomes, indicating that the necessary enzymes are present in these organs. acs.org The formation of this compound from safrole is a direct metabolic step and not the result of the isomerization of another metabolite, 1'-hydroxysafrole (B1215727). acs.org In rats, the formation of this compound has been observed in the liver, lung, and kidney. acs.org In humans, modeling suggests its formation occurs in the liver and kidney. oup.com

The primary enzymes responsible for the metabolism of safrole, including the pathways that can lead to this compound, are from the cytochrome P450 (CYP) superfamily. acs.orgnih.govresearchgate.net While the specific P450 enzymes that directly catalyze the formation of this compound are part of a complex metabolic network, studies on the related and more extensively researched metabolite, 1'-hydroxysafrole, have identified key human P450 enzymes involved in safrole's initial bioactivation. These include CYP2A6, CYP2C9, CYP2D6, and CYP2E1. nih.gov Specifically for 1'-hydroxylation, human CYP2C9 and CYP2E1 have been shown to have high activity. acs.org The metabolism of safrole can vary between species; for instance, glucuronide conjugates of this compound have been detected in the urine of rats but not humans. oup.comoup.com

Table 2: Metabolic Conversion of Safrole

| Metabolite | Precursor | Key Enzymes/System | Location of Formation (Observed/Modeled) |

|---|---|---|---|

| This compound | Safrole | Cytochrome P450 enzymes acs.org | Liver, Lung, Kidney (Rat) acs.org; Liver, Kidney (Human model) oup.com |

| 1'-Hydroxysafrole | Safrole | Cytochrome P450 enzymes (e.g., CYP2A6, CYP2C9, CYP2E1) acs.orgnih.gov | Liver (Human, Rat) oup.comnih.gov |

| 1,2-Dihydroxy-4-allylbenzene | Safrole | Cytochrome P450 enzymes oup.comacs.org | Liver (Human, Rat) oup.comacs.org |

| 2',3'-Dihydroxysafrole | Safrole 2',3'-oxide | Epoxide hydrolase oup.comacs.org | Liver (Human, Rat) oup.comacs.org |

| 1'-Oxosafrole (B1206764) | 1'-Hydroxysafrole | Oxidation oup.comnih.gov | Liver (Human, Rat) oup.comnih.gov |

| 1'-Sulfooxysafrole (B1218944) | 1'-Hydroxysafrole | Sulfotransferase (SULT) oup.comosti.gov | Liver oup.comosti.gov |

Research into Natural Biosynthetic Pathways of Alkenylbenzenes Relevant to this compound Formation

Alkenylbenzenes, including safrole, are secondary metabolites in plants, meaning they are not directly involved in the normal growth, development, or reproduction of the organism. nih.govmdpi.comresearchgate.netnih.gov Their biosynthesis is part of the plant's defense mechanisms against herbivores and pests. nih.gov

The biosynthetic pathways for many alkenylbenzenes are still under investigation. mdpi.commdpi.com However, it is understood that they are derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine. Phenylalanine is then converted through a series of enzymatic steps to form various phenylpropanoids, the class to which alkenylbenzenes belong.

Research into the biosynthesis of related alkenylbenzenes in plants like basil (Ocimum spp.) provides insights that may be relevant to safrole. For example, enzymes such as chavicol O-methyltransferase and eugenol (B1671780) O-methyltransferase are involved in the formation of estragole (B85927) and methyleugenol, respectively. mdpi.com These enzymes utilize a methyl donor, typically S-adenosylmethionine (SAM), to modify a precursor molecule. mdpi.com While the specific enzymes and intermediate steps leading to safrole in plants like sassafras are not fully elucidated, the general framework of phenylpropanoid biosynthesis provides the context for its formation. The final steps likely involve the formation of the characteristic methylenedioxy bridge of the safrole molecule. The study of these pathways is complex, as the expression of biosynthetic enzymes and the resulting concentration of compounds like safrole can be influenced by genetic factors (plant variety) and environmental conditions. mdpi.com

Environmental Aspects of 3 Hydroxysafrole Transformation

Biotransformation of Safrole and its Metabolites in Environmental Systems (e.g., Microbial, Enzymatic)

Biotransformation, the structural modification of a chemical compound by living organisms or their enzymes, is a primary mechanism for the degradation of organic pollutants in the environment. mdpi.comfrontiersin.org Microorganisms such as bacteria and fungi play a crucial role in these processes due to their diverse metabolic capabilities. mdpi.comwww.csiro.auwww.csiro.au

The biotransformation of safrole, the precursor to 3'-hydroxysafrole, involves several known metabolic routes, primarily studied in mammals but relevant to potential microbial pathways. These include oxidation of the allyl side chain and cleavage of the methylenedioxy group. wikipedia.orgresearchgate.net Allylic hydroxylation is a key step, producing metabolites like 1'-hydroxysafrole (B1215727) and this compound. wikipedia.org While specific studies on the microbial degradation of this compound are scarce, research on related compounds demonstrates the potential of environmental microorganisms to transform these molecules.

The bioremediation of sites contaminated with aromatic hydrocarbons relies on the ability of indigenous microbial communities to use these compounds as carbon and energy sources. mdpi.comresearchgate.net It is plausible that soil and water bacteria and fungi possess enzymatic machinery, such as oxygenases and hydrolases, that can act on safrole and its metabolites. The degradation would likely proceed through hydroxylation of the side chain, cleavage of the methylenedioxy ring, or further oxidation of the aromatic ring, eventually leading to mineralization into carbon dioxide and water. mdpi.com

| Organism/System | Substrate | Key Transformation | Product(s) |

|---|---|---|---|

| Trametes hirsuta | Isosafrole | Alkene cleavage | Piperonal (B3395001) |

| Mammalian Cytochrome P450 | Safrole | Allyl side chain oxidation | 1'-Hydroxysafrole, this compound, Safrole epoxide |

| Mammalian Enzymes | Safrole | Methylenedioxy group cleavage | Allylcatechol, Propenylcatechol |

Chemical Transformation Pathways of this compound in Environmental Matrices (e.g., Oxidation, Hydrolysis)

In addition to biological processes, abiotic chemical transformations can contribute to the degradation of this compound in the environment. Key pathways include oxidation and hydrolysis, which are influenced by environmental factors such as sunlight (photolysis), pH, temperature, and the presence of reactive chemical species. mdpi.com

Oxidation: Oxidation is a significant degradation pathway for organic contaminants. In the environment, this can be driven by highly reactive species such as hydroxyl radicals (•OH). nih.gov The presence of a hydroxyl group on the side chain of this compound may render it more susceptible to oxidation compared to the parent safrole molecule. Chemical oxidation processes have been shown to degrade persistent organic pollutants, including polycyclic aromatic hydrocarbons (PAHs), in contaminated soils. nih.gov While direct studies on this compound are not available, the principles suggest that it could be transformed by similar oxidative processes in soil and water, leading to the formation of more polar and potentially less stable intermediates.

Hydrolysis: Hydrolysis is the cleavage of a chemical bond by the addition of water. Safrole and its derivatives contain an ether linkage within the methylenedioxy group. The hydrolysis of ethers in aqueous environments is possible but often occurs at very slow rates in the absence of enzymatic or strong acid catalysis. researchgate.netnih.gov The stability of the methylenedioxy ring under typical environmental pH conditions suggests that hydrolysis may be a minor degradation pathway for this compound compared to oxidative and biological transformations. However, factors like temperature can influence degradation kinetics, as observed with safrole in stored oleoresin, where its content decreases over time, particularly at higher temperatures. semanticscholar.org

Research on the Environmental Fate of this compound and its Derivatives

The environmental fate of a compound describes its transport, transformation, and ultimate disposition in the environment. For this compound, this is largely inferred from data on safrole and other emerging contaminants. mdpi.comresearchgate.net

Safrole has been documented in environmental releases, primarily through air emissions and landfill disposal of hazardous waste. nih.govnih.gov Once in the environment, its fate is governed by its physical-chemical properties and its susceptibility to the transformation processes described above. Studies on the persistence of safrole applied to agricultural products have shown that its concentration can decrease significantly over time, suggesting a relatively low persistence under specific conditions. nih.gov

| Days After Application | Remaining Concentration (µg/kg) - Contact Method | Remaining Concentration (µg/kg) - Fumigation Method |

|---|---|---|

| 0 | 1.095 | 2.160 |

| 5 | 0.052 | 0.120 |

Data suggests low persistence of safrole in this matrix. nih.gov

The environmental fate of this compound as a transformation product is of particular interest. Often, metabolites or degradation products of a parent compound can have different properties, including persistence, mobility, and toxicity. mdpi.com The introduction of a hydroxyl group generally increases the water solubility of a compound, which could affect its mobility in soil and aquatic systems.

The degradation and persistence of this compound in soil would be highly dependent on abiotic factors and the resident microbial communities. mdpi.com Factors such as soil type, organic matter content, temperature, water availability, and oxidation-reduction potential are known to profoundly influence microbial and enzymatic activity, thereby controlling the rate of biodegradation of organic pollutants. frontiersin.orgresearchgate.netnih.gov Therefore, the environmental half-life of this compound is expected to vary significantly across different environmental compartments.

Historical Perspectives and Future Research Trajectories for 3 Hydroxysafrole Research

Evolution of Academic Research on Safrole and its Hydroxylated Metabolites

The scientific investigation into safrole began with its identification as a major constituent of certain essential oils, such as that from the sassafras tree. wikipedia.org Early research in the 19th century focused on determining its empirical formula and basic chemical structure, identifying the characteristic methylenedioxy group and the allyl side chain. wikipedia.org For many years, safrole was primarily of interest as a flavoring agent and a precursor in the synthesis of fragrances and insecticides. wikipedia.orgsbq.org.br